Eleven-Nineteen-Leukemia Protein IN-3

Description

Structure

2D Structure

3D Structure

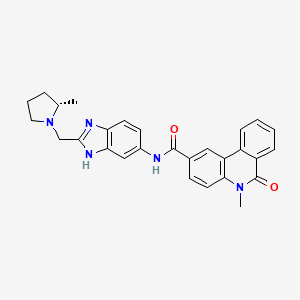

Properties

Molecular Formula |

C28H27N5O2 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |

InChI |

InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |

InChI Key |

CCTWWXZPDOYAIL-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to Eleven-Nineteen-Leukemia Protein IN-3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 (IN-3), a potent and selective inhibitor of the Eleven-Nineteen-Leukemia (ENL) protein. This document provides a comprehensive overview of the signaling pathways affected by IN-3, detailed experimental protocols for its characterization, and a quantitative summary of its and other relevant ENL inhibitors' performance.

Core Mechanism of Action: Disrupting the Epigenetic Reader Function of ENL

This compound is an orally active small molecule that targets the YEATS domain of ENL. The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3. This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to specific chromatin regions, thereby activating the expression of key oncogenes.

IN-3 functions as a competitive inhibitor, occupying the same binding pocket on the ENL YEATS domain that normally recognizes acetylated histones. By doing so, IN-3 effectively displaces ENL from chromatin. This disruption of ENL's reader function has significant downstream consequences for gene expression. The displacement of ENL leads to a reduction in the recruitment of RNA Polymerase II to the promoters of ENL target genes. Consequently, the transcription of critical oncogenes, such as MYC, HOXA9, and MEIS1, is suppressed.[1][2][3][4][5] This targeted suppression of the oncogenic gene expression program ultimately inhibits the proliferation of leukemia cells and induces their differentiation.[1][6]

Figure 1: Signaling pathway of ENL inhibition by IN-3.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and other notable ENL/AF9 YEATS domain inhibitors.

| Compound | Target | IC50 (nM) | EC50 (nM) | Kd (nM) | Assay Type(s) | Reference(s) |

| This compound | ENL YEATS | 15.4 | - | - | Not Specified | [3] |

| SR-0813 | ENL YEATS | 25 | 205 | 30 | HTRF, CETSA, SPR | [4][5] |

| SR-0813 | AF9 YEATS | 311 | 76 | - | HTRF, CETSA | [5] |

| Compound 11 | ENL YEATS | 51 | - | - | AlphaScreen | [7] |

| Compound 24 | ENL YEATS | <100 | - | - | AlphaScreen | [7] |

| TDI-11055 | ENL/AF9 YEATS | Potent | - | - | Growth Inhibition, RNA-seq | [2][6] |

Key Experimental Protocols

The characterization of ENL inhibitors like IN-3 relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for two pivotal experiments.

Cellular Thermal Shift Assay (CETSA)

Purpose: To verify direct target engagement of the inhibitor with the ENL protein within a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant human leukemia cell line (e.g., MV4;11, MOLM-13) to approximately 80-90% confluency.

-

Treat the cells with the ENL inhibitor (e.g., IN-3) at various concentrations or with a vehicle control (e.g., DMSO) for a specified incubation period (typically 1-4 hours) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler. This step induces denaturation and aggregation of proteins.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Quantification:

-

Data Analysis:

-

Plot the amount of soluble ENL protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

-

A positive thermal shift (i.e., increased protein stability at higher temperatures) in the inhibitor-treated samples indicates direct binding of the inhibitor to the ENL protein. The half-maximal effective concentration (EC50) can be determined from dose-response curves at a fixed temperature.[4]

-

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

Purpose: To quantify the binding affinity and cellular permeability of an inhibitor to the ENL protein in living cells using bioluminescence resonance energy transfer (BRET).

Methodology:

-

Cell Line Preparation:

-

Assay Setup:

-

Plate the engineered cells in a multi-well plate (e.g., 96-well or 384-well).

-

Add a cell-permeable fluorescent tracer that specifically and reversibly binds to the ENL YEATS domain. This binding brings the tracer in close proximity to the NLuc, allowing for BRET to occur.[14]

-

-

Competitive Inhibition:

-

Introduce the test inhibitor (e.g., IN-3) at a range of concentrations to the cells.

-

The inhibitor will compete with the fluorescent tracer for binding to the NLuc-ENL fusion protein.

-

-

BRET Measurement:

-

Add the Nano-Glo® substrate to the cells. The NLuc enzyme will act on the substrate to produce a luminescent signal (donor emission).

-

If the fluorescent tracer is bound to the NLuc-ENL fusion protein, the energy from the luminescence will be transferred to the tracer, which will then emit light at a different wavelength (acceptor emission).

-

Measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal.

-

Plot the BRET ratio as a function of the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which reflects the potency of the inhibitor in a cellular environment.[12][15][16]

-

Figure 3: Logical relationship in the NanoBRET target engagement assay.

References

- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. promegaconnections.com [promegaconnections.com]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. promega.com [promega.com]

The Role of ENL YEATS Domain Inhibition in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key dependency for the proliferation and survival of MLLr leukemia cells is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia). The ENL protein contains a YEATS domain that recognizes acetylated and crotonylated lysine residues on histone tails, tethering transcription elongation machinery to chromatin and driving the expression of critical oncogenes such as HOXA9 and MYC. This dependency presents a compelling therapeutic target. This technical guide provides an in-depth overview of the function of ENL YEATS domain inhibitors in MLLr leukemia, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

The ENL YEATS Domain: A Critical Node in MLL-Rearranged Leukemia

In MLLr leukemia, the N-terminus of the MLL protein is fused to one of over 80 different partner proteins, with ENL being a common partner.[1] These MLL fusion proteins are potent oncogenic drivers that recruit a variety of protein complexes to chromatin, leading to aberrant gene expression.[2] The wild-type ENL protein, and specifically its YEATS domain, has been identified as a critical co-factor for the maintenance of the leukemic state, even in MLLr leukemias where ENL is not the direct fusion partner.[3][4]

The ENL YEATS domain functions as a "reader" of histone acylations, specifically binding to acetylated and crotonylated lysine residues on histone H3.[5] This interaction is crucial for the recruitment of the Super Elongation Complex (SEC) and DOT1L to the promoters of MLL target genes.[5][6] The subsequent phosphorylation of RNA Polymerase II by the SEC and methylation of H3K79 by DOT1L leads to transcriptional elongation and robust expression of key leukemogenic genes, including HOXA9, MEIS1, and MYC.[4][7] Inhibition of the ENL YEATS domain disrupts this cascade, leading to the suppression of the oncogenic gene expression program and subsequent anti-leukemic effects.

Quantitative Data on ENL YEATS Domain Inhibitors

A number of small molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. The following tables summarize the quantitative data for several key compounds in MLL-rearranged leukemia models.

Table 1: In Vitro Potency of ENL YEATS Domain Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |

| SR-0813 | HTRF | ENL YEATS | 25 | 30 (SPR) | [4] |

| HTRF | AF9 YEATS | 311 | - | [4] | |

| CETSA (cellular) | ENL YEATS | 205 (EC50) | - | [4] | |

| CETSA (cellular) | AF9 YEATS | 76 (EC50) | - | [4] | |

| TDI-11055 | TR-FRET | ENL YEATS | 119 | 119 (ITC) | [8] |

| SGC-iMLLT | Biochemical | MLLT1/3-histone | 260 | 129 (MLLT1), 77 (MLLT3) | [9] |

| Compound 7 | AlphaScreen | ENL-acetyl-H3 | <100 | - | [10] |

| Inhibitor 13 | NanoBRET | NLuc-ENL YEATS | 4290 | - | [11] |

| SR-C-107 (R) | NanoBRET | NLuc-ENL YEATS | 590 | - | [11] |

Table 2: Cellular Activity of ENL YEATS Domain Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Inhibitor | Cell Line | MLL Fusion | Assay Duration | IC50 / CC50 (µM) | Reference |

| SR-0813 | MV4;11 | MLL-AF4 | ~2 weeks | Growth Inhibition | [4] |

| MOLM-13 | MLL-AF9 | ~2 weeks | Growth Inhibition | [4] | |

| OCI/AML-2 | MLL-AF6 | ~2 weeks | Growth Inhibition | [4] | |

| TDI-11055 | MV4;11 | MLL-AF4 | 8 days | 0.10 | [12] |

| MOLM-13 | MLL-AF9 | 8 days | - | [13] | |

| OCI-AML3 | NPM1c | 8 days | Growth Inhibition | [13] | |

| SGC-iMLLT | MLL-AF4 cell lines | MLL-AF4 | - | Growth Inhibition | [5] |

| Compound 7 | MV4;11 | MLL-AF4 | - | Growth Inhibition | [10] |

| MOLM-13 | MLL-AF9 | - | Growth Inhibition | [10] | |

| SR-C-107 (R) | MOLM-13 | MLL-AF9 | - | 1.25 ± 0.18 | [11] |

| MV4-11 | MLL-AF4 | - | 0.81 ± 0.15 | [11] |

Table 3: Effect of ENL YEATS Inhibitors on Key Target Gene Expression

| Inhibitor | Cell Line | Treatment | Target Gene | Change in Expression | Reference |

| SR-0813 | MV4;11 | 1 µM, 4h | HOXA9, MEIS1, MYC | Downregulation | [3][4] |

| MV4;11 | 1 µM, 4h | ITGAM (CD11b) | Upregulation | [4] | |

| TDI-11055 | MLLr primary AML samples | 1 µmol/L | MYC, HOXA9 | Downregulation | [14] |

| Compound 7 | MOLM-13 | - | HOXA9, MYC | Downregulation | [10] |

| SR-C-107 (R) | MOLM-13 & MV4-11 | 72h | HOXA9, HOXA10, MEIS1, MYB, MYC | Downregulation | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ENL in MLL-Rearranged Leukemia

The following diagram illustrates the central role of the ENL YEATS domain in driving oncogenic gene expression in MLL-rearranged leukemia.

Caption: ENL YEATS domain signaling in MLL-rearranged leukemia.

Experimental Workflow for Assessing ENL Inhibitor Efficacy

This diagram outlines a typical experimental workflow to evaluate the efficacy of a novel ENL YEATS domain inhibitor.

Caption: Experimental workflow for ENL inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ENL YEATS domain inhibitors. These protocols are based on standard practices and information available in the cited literature.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of ENL inhibitors on the viability of MLLr leukemia cell lines.[15][16][17][18][19]

Materials:

-

MLLr leukemia cell lines (e.g., MV4;11, MOLM-13)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

ENL YEATS domain inhibitor (e.g., SR-0813, TDI-11055)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed MLLr leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the ENL inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted inhibitor or DMSO vehicle to the respective wells.

-

Incubate the plates for the desired duration (e.g., 72 hours, 8 days).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of ENL and the effect of inhibitors on its chromatin occupancy.[20][21][22][23][24]

Materials:

-

MLLr leukemia cell lines

-

ENL YEATS domain inhibitor and DMSO

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer

-

Anti-ENL antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the ENL-bound chromatin overnight at 4°C with an anti-ENL antibody.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequence the library and analyze the data to identify ENL binding peaks.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global gene expression changes induced by ENL inhibitors.[25][26][27][28]

Materials:

-

MLLr leukemia cell lines

-

ENL YEATS domain inhibitor and DMSO

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencer

Procedure:

-

Treat MLLr cells with the ENL inhibitor or DMSO for the desired time.

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA.

-

Prepare the RNA-seq library according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the library on a next-generation sequencer.

-

Analyze the sequencing data to identify differentially expressed genes between the inhibitor-treated and control samples.

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct engagement of an inhibitor with the ENL protein in a cellular context.[8][9][11][14][29]

Materials:

-

MLLr leukemia cell lines

-

ENL YEATS domain inhibitor and DMSO

-

PBS

-

Protease inhibitor cocktail

-

PCR tubes

-

Thermocycler

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-ENL antibody

Procedure:

-

Treat MLLr cells with the ENL inhibitor or DMSO for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble ENL protein at each temperature by SDS-PAGE and Western blotting using an anti-ENL antibody.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a quantitative method to measure compound binding to a target protein in live cells.[12][30][31][32][33]

Materials:

-

HEK293T cells

-

Expression vector for NanoLuc®-ENL fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

ENL YEATS domain inhibitor and DMSO

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, opaque 96-well or 384-well plates

-

Luminometer capable of measuring two wavelengths

Procedure:

-

Transfect HEK293T cells with the NanoLuc®-ENL fusion protein expression vector.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM®.

-

Dispense the cells into the wells of a white assay plate.

-

Add the NanoBRET™ Tracer and serial dilutions of the ENL inhibitor or DMSO to the wells.

-

Incubate the plate at 37°C for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Determine the IC50 value of the inhibitor by plotting the NanoBRET™ ratio against the inhibitor concentration.

Conclusion

The ENL YEATS domain is a validated and promising therapeutic target in MLL-rearranged leukemia. Small molecule inhibitors that disrupt the interaction between the ENL YEATS domain and acetylated histones have demonstrated potent anti-leukemic activity in preclinical models. These inhibitors effectively suppress the expression of key oncogenes, leading to cell growth inhibition and differentiation. The continued development and optimization of ENL YEATS domain inhibitors hold significant potential for improving the treatment outcomes for patients with this aggressive form of leukemia. This technical guide provides a comprehensive resource for researchers and drug developers working in this field, offering a summary of the current knowledge, quantitative data for key compounds, and detailed experimental protocols to facilitate further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]

- 5. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Classification of Mixed-Lineage Leukemia Fusion Partners Predicts Additional Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. the-enl-yeats-domain-links-leukemic-stem-cell-frequency-and-enhances-yeats-inhibitor-sensitivity-in-mll-enl-leukemias - Ask this paper | Bohrium [bohrium.com]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 13. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 16. scribd.com [scribd.com]

- 17. ch.promega.com [ch.promega.com]

- 18. promegaconnections.com [promegaconnections.com]

- 19. nordicbiolabs.se [nordicbiolabs.se]

- 20. diagenode.com [diagenode.com]

- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 24. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]

- 25. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 26. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 2.9. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 30. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 31. eubopen.org [eubopen.org]

- 32. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 33. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

Target Validation of ENL as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a devastating hematologic malignancy with a critical need for novel therapeutic strategies.[1] A compelling molecular target that has emerged is the Eleven-Nineteen-Leukemia (ENL) protein, a key epigenetic reader essential for the maintenance of oncogenic gene expression programs in specific AML subtypes.[1][2] This document provides an in-depth technical guide on the validation of ENL as a therapeutic target in AML, centered around the preclinical evaluation of a hypothetical potent and selective small-molecule inhibitor, IN-3 . The data presented herein is a composite based on publicly available information for well-characterized ENL inhibitors, such as TDI-11055 and SR-0813, to simulate a realistic target validation process.

Biological Rationale: ENL as a Critical Node in AML Pathogenesis

The ENL protein, encoded by the MLLT1 gene, is a member of the YEATS domain family of proteins, which function as "readers" of histone lysine acylation, particularly acetylation.[2][3] In AML, especially in cases involving MLL-rearrangements (MLL-r) or NPM1 mutations (NPM1c), ENL plays a critical role in sustaining leukemogenesis.[1][4]

Mechanism of Action: ENL utilizes its YEATS domain to bind to acetylated histone H3 at the promoters and enhancers of actively transcribed genes.[4][5] This binding serves as a scaffold to recruit the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (P-TEFb).[2][6] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II (Pol II), promoting transcriptional elongation.[4][7] This cascade results in the heightened expression of key proto-oncogenes essential for leukemic cell survival and proliferation, such as MYC, MYB, and HOXA cluster genes.[7][8]

Genetic depletion of ENL via CRISPR-Cas9 has been shown to suppress leukemia growth, induce myeloid differentiation, and extend survival in preclinical models, providing strong evidence for its role as a critical dependency in AML.[4][9] Therefore, pharmacologic inhibition of the ENL YEATS domain presents a promising therapeutic strategy to disrupt this oncogenic transcriptional program.

Figure 1: ENL Signaling Pathway and Point of Inhibition.

Preclinical Target Validation of IN-3

The validation of ENL as a druggable target was pursued through the characterization of IN-3, a synthetic inhibitor designed to competitively block the acetyl-lysine binding pocket of the ENL YEATS domain.

In Vitro Efficacy of IN-3

The anti-leukemic activity of IN-3 was assessed across a panel of human AML cell lines with known genetic backgrounds. Cell viability was determined after 8 days of continuous exposure to the compound.

| Cell Line | Genotype | IC50 (µM) for IN-3 (Proxy: TDI-11055) | Reference |

| MV4;11 | MLL-AF4 | 0.10 | [2] |

| MOLM-13 | MLL-AF9 | 0.27 | [10] |

| OCI-AML3 | NPM1c, DNMT3A | ~0.25 | [3] |

| HL-60 | MLL-wt, NPM1-wt | >10 | [3] |

| K562 | MLL-wt, NPM1-wt | >10 | [3] |

| Table 1: In Vitro Cell Viability of IN-3 in AML Cell Lines. |

The data demonstrates that IN-3 potently inhibits the proliferation of AML cell lines known to be dependent on ENL (MV4;11, MOLM-13, OCI-AML3).[3][10] In contrast, cell lines that are not dependent on the ENL pathway (HL-60, K562) were insensitive to the inhibitor, confirming the on-target selectivity of the compound.[3]

In Vivo Efficacy of IN-3

The therapeutic potential of IN-3 was evaluated in a patient-derived xenograft (PDX) model of MLL-rearranged AML.

| Model System | Treatment Regimen (Proxy: TDI-11055) | Key Efficacy Readout | Result | Reference |

| MLL-r PDX | 200 mg/kg, oral, daily | Median Survival | 53% increase (49 days vs. 32 days for vehicle) | [4] |

| MLL-ENL PDX | 200 mg/kg, oral, daily | Leukemic Burden | Significant reduction in peripheral and bone marrow blasts | [4] |

| Table 2: In Vivo Efficacy of IN-3 in an AML PDX Model. |

Oral administration of IN-3 was well-tolerated and resulted in a significant survival benefit in a disseminated MLL-r PDX model.[4] The treatment effectively reduced the burden of leukemia in both peripheral blood and bone marrow, validating the therapeutic potential of ENL inhibition in a complex in vivo setting.[2][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.10. Total RNA sequencing [bio-protocol.org]

- 7. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. illumina.com [illumina.com]

Discovery and Synthesis of Novel ENL Protein Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical epigenetic reader implicated in acute myeloid leukemia (AML). This document details the core methodologies, presents key quantitative data for prominent inhibitor classes, and visualizes the underlying biological and experimental frameworks.

Introduction to ENL as a Therapeutic Target

The Eleven-Nineteen Leukemia (ENL) protein is a crucial component of the super elongation complex (SEC) and functions as a histone acetylation reader through its YEATS domain.[1][2] By recognizing acetylated histone marks, particularly on H3K9ac and H3K27ac, ENL plays a pivotal role in recruiting transcriptional machinery to the promoters of actively transcribed genes.[3][4] In the context of acute myeloid leukemia (AML), especially in cases with MLL rearrangements, ENL is essential for maintaining the oncogenic gene expression programs that drive the disease.[1][4] Its direct involvement in sustaining leukemic cell growth has positioned the ENL YEATS domain as a promising therapeutic target for the development of novel cancer therapies.[2][5]

The ENL Signaling Pathway in Acute Myeloid Leukemia

In AML, ENL is a key regulator of a transcriptional program that supports leukemogenesis. The YEATS domain of ENL recognizes acetylated lysine residues on histone tails, an interaction that anchors the super elongation complex (SEC) to chromatin. The SEC, a complex containing RNA Polymerase II (Pol II) and other elongation factors, is then able to efficiently transcribe key oncogenes such as MYC and HOXA9.[3] In MLL-rearranged leukemias, the MLL fusion protein often recruits ENL and its associated complexes to target genes, leading to their aberrant expression and driving the leukemic state.[1] Inhibition of the ENL YEATS domain disrupts this critical interaction, leading to the suppression of the oncogenic transcriptional program and subsequent anti-leukemic effects.[3][4]

Discovery of Novel ENL Inhibitors: A Workflow

The discovery of novel ENL inhibitors typically follows a structured workflow that begins with high-throughput screening (HTS) to identify initial hits. These hits then undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties.

Key Classes of ENL Inhibitors and Quantitative Data

Several distinct chemical scaffolds have been identified as potent inhibitors of the ENL YEATS domain. The following tables summarize the in vitro and cellular potency of representative compounds from these classes.

Table 1: Benzothiophene-Carboxamide ENL Inhibitors

| Compound | Target Interaction | IC50 (µM) | Reference |

| Compound 24 | AF9-DOT1L | 1.6 | [3] |

| Compound 25 | AF9-DOT1L | 5.3 | [3] |

Table 2: Benzimidazole-Amide and Pyrrolopyridine ENL Inhibitors

| Compound | Assay | IC50 (µM) | Kd (nM) | Reference |

| SGC-iMLLT | AlphaScreen | 0.26 | 129 | [6] |

| TDI-11055 | TR-FRET | - | - | [6] |

Table 3: Amido-Imidazopyridine ENL Inhibitors

| Compound | ENL-H3K27cr HTRF IC50 (µM) | ENL(YEATS)-HiBiT CETSA EC50 (µM) | Kd (nM) | Reference |

| 1 | 7.0 | 9.0 | - | [7] |

| 3 | 0.087 | 3.0 | - | [7] |

| 7 | 0.232 | 1.5 | - | [7] |

| SR-0813 (10) | 0.025 | 0.205 | 30 | [7] |

Table 4: Other Selective ENL Inhibitors

| Compound | Assay | IC50 (nM) | Cellular Activity (MOLM-13 CC50, µM) | Reference |

| 11 | ENL-acetyl-H3 Interaction | <100 | - | [8] |

| 24 | ENL-acetyl-H3 Interaction | <100 | - | [8] |

| 7 | ENL-acetyl-H3 Interaction | - | Potent | [8] |

| Inhibitor 13 | NanoBRET | 4290 | - | [9] |

| SR-C-107 (R) | NanoBRET | 590 | 1.25 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in ENL inhibitor discovery. Below are protocols for key experiments cited in the development of these compounds.

AlphaScreen Assay for ENL-Histone Interaction

This assay is a bead-based, no-wash immunoassay used to measure the interaction between the ENL YEATS domain and acetylated histone peptides.

Materials:

-

His-tagged ENL YEATS domain

-

Biotinylated histone H3 peptide (e.g., H3K9ac)

-

AlphaLISA Ni-chelate acceptor beads

-

AlphaLISA streptavidin donor beads

-

AlphaLISA assay buffer

-

384-well microplates

Procedure:

-

Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3 peptide in AlphaLISA assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Ni-chelate acceptor beads and streptavidin donor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition of the ENL-histone interaction.[10][11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to quantify the binding of ENL to histone peptides.

Materials:

-

His-tagged ENL YEATS domain

-

Biotinylated histone H3 peptide (e.g., H3K27cr)

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., APC) (acceptor)

-

TR-FRET assay buffer

-

Microplates

Procedure:

-

Add His-tagged ENL, biotinylated histone peptide, and test compounds to the wells of a microplate.

-

Add the Europium-labeled anti-His antibody and streptavidin-APC.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

Read the plate using a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC). The ratio of acceptor to donor emission is calculated, with a decrease indicating inhibition.[12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.

Materials:

-

AML cell line (e.g., MOLM-13, MV4-11)

-

Test inhibitor

-

Lysis buffer

-

Antibodies for western blotting (anti-ENL)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Treat cells with the test inhibitor or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble ENL protein at each temperature by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14][15]

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell method to quantify compound binding to a target protein, providing insights into cellular permeability and target engagement.

Materials:

-

HEK293T cells

-

Vector encoding ENL-NanoLuc fusion protein

-

Cell-permeable fluorescent tracer for ENL

-

NanoBRET Nano-Glo Substrate

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Transfect HEK293T cells with the ENL-NanoLuc fusion vector.

-

Plate the transfected cells in a 96-well plate.

-

Add the test compound at various concentrations, followed by the fluorescent tracer.

-

Incubate for 2 hours at 37°C.

-

Add the NanoBRET Nano-Glo Substrate.

-

Measure both the donor (NanoLuc) and acceptor (tracer) emission signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[16][17][18]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide occupancy of a protein of interest, such as ENL.

Materials:

-

AML cells

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Anti-ENL antibody

-

Protein A/G magnetic beads

-

Buffers for washing, elution, and reverse cross-linking

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the ENL-chromatin complexes using an anti-ENL antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the ENL-chromatin complexes and reverse the cross-linking.

-

Purify the DNA and prepare a library for next-generation sequencing.

-

Sequence the DNA fragments and map the reads to the reference genome to identify ENL binding sites.[3][19]

Conclusion

The discovery of potent and selective ENL inhibitors represents a significant advancement in the pursuit of targeted therapies for acute myeloid leukemia. The diverse chemical scaffolds identified to date provide a strong foundation for further medicinal chemistry efforts aimed at developing clinical candidates. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers in this dynamic and promising field of drug discovery. Continued innovation in assay development and a deeper understanding of ENL biology will undoubtedly accelerate the translation of these findings into effective treatments for patients.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]

- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epicypher.com [epicypher.com]

- 12. epicypher.com [epicypher.com]

- 13. 2024.sci-hub.cat [2024.sci-hub.cat]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of the ENL YEATS Domain in Complex with Small Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of the Eleven-Nineteen Leukemia (ENL) YEATS domain, a critical reader of histone acetylation marks, and its interaction with small molecule inhibitors. The ENL protein is a key component of the super elongation complex (SEC) and is implicated in the transcriptional regulation of oncogenes, making it a prime target for therapeutic intervention in diseases such as acute myeloid leukemia (AML).[1][2][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts: The ENL YEATS Domain and Its Function

The ENL protein, encoded by the MLLT1 gene, is a chromatin reader that recognizes acetylated histone lysine residues through its well-conserved YEATS domain.[1][4] This interaction is crucial for the recruitment of the super elongation complex (SEC) to actively transcribed genes, which in turn promotes transcriptional elongation by RNA Polymerase II.[1][2][5] In the context of MLL-rearranged leukemias, the fusion of MLL with ENL leads to the aberrant recruitment of the transcriptional machinery to target genes, driving oncogenesis.[2][6] Consequently, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy.[3][7][8]

Quantitative Data: Inhibitor Binding and Histone Affinity

The development of potent and selective inhibitors for the ENL YEATS domain has been a focus of recent research. Below is a summary of binding affinities for a representative inhibitor, SR-0813, and the natural histone ligand.

| Ligand | Target | Assay | Affinity (Kd) | IC50 | Reference |

| H3(4-10)K9ac Peptide | ENL YEATS Domain | Isothermal Titration Calorimetry (ITC) | 30.1 µM | - | [5][9] |

| SR-0813 | ENL YEATS Domain | Surface Plasmon Resonance (SPR) | 30 nM | - | [10] |

| SR-0813 | ENL YEATS Domain | Homogeneous Time-Resolved Fret (HTRF) | - | 25 nM | [10] |

| TDI-11055 | ENL YEATS Domain | Isothermal Titration Calorimetry (ITC) | 119 nM | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of protein-ligand interactions. The following sections outline the key experimental protocols used to characterize the binding of inhibitors to the ENL YEATS domain.

Protein Expression and Purification

Recombinant ENL YEATS domain for structural and biophysical studies is typically expressed in E. coli.

-

Cloning: The cDNA encoding the human ENL YEATS domain (e.g., residues 59-181) is cloned into an expression vector, often with an N-terminal affinity tag such as Hexa-Histidine (6xHis) or Glutathione S-transferase (GST) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance protein solubility and proper folding, expression is often carried out at a lower temperature (e.g., 16-20°C) overnight.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The clarified lysate is loaded onto a column containing a resin specific for the affinity tag (e.g., Ni-NTA for 6xHis-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted using a competitor (e.g., imidazole for His-tagged proteins).

-

Tag Removal: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV or PreScission protease).

-

Ion-Exchange Chromatography: Further purification is often achieved by ion-exchange chromatography to separate the target protein from the cleaved tag and any remaining impurities.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to obtain a homogenous protein sample in the desired buffer for downstream applications.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[12]

-

Sample Preparation: The purified ENL YEATS domain is dialyzed extensively against the desired assay buffer. The inhibitor is dissolved in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe. The experiment consists of a series of small injections of the inhibitor into the protein solution.

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor binding events in real-time, providing kinetic information (association and dissociation rates) in addition to binding affinity.[13]

-

Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins) is prepared. Biotinylated ENL YEATS domain is immobilized on the chip surface.

-

Binding Analysis: A series of inhibitor concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.

-

Data Analysis: The resulting sensorgrams (response units versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes, offering detailed insights into the molecular interactions.

-

Crystallization: The purified ENL YEATS domain is mixed with the inhibitor in excess. This complex is then subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of crystallization conditions (precipitants, buffers, and additives) are screened to identify conditions that yield well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the ENL YEATS domain as a search model. The initial model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality.

Visualizations

The following diagrams illustrate key pathways and workflows related to the structural biology of the ENL YEATS domain.

Caption: ENL signaling pathway and the mechanism of inhibition.

Caption: Experimental workflow for ENL YEATS domain structural and biophysical studies.

Caption: Logical relationship of competitive inhibition at the ENL YEATS domain.

References

- 1. researchgate.net [researchgate.net]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided development of YEATS domain inhibitors by targeting π-π-π stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 13. Nine surface plasmon resonance assays for specific protein quantitation during cell culture and process development - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacodynamics of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-3

Abstract

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML), particularly subtypes with mixed-lineage leukemia (MLL) rearrangements.[1][2] ENL utilizes its YEATS domain to recognize acetylated histone tails, a key step in recruiting transcriptional machinery to oncogenic loci and driving malignant gene expression programs.[3][4] Consequently, the pharmacological inhibition of the ENL YEATS domain has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of the pharmacodynamics of ENL Protein IN-3, a potent and selective small-molecule inhibitor of the ENL YEATS domain. We detail its mechanism of action, present key quantitative data, outline essential experimental protocols for characterization, and visualize the core biological pathways and workflows.

The Role of ENL in Leukemogenesis

ENL is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a pivotal role in regulating transcriptional elongation.[1] The N-terminal YEATS domain of ENL functions as a "reader" of epigenetic marks, specifically binding to acetylated lysine residues on histone H3, such as H3K9ac and H3K27ac.[3] This binding event anchors ENL and its associated protein complexes to the chromatin at active gene promoters and enhancers.

Once localized, ENL recruits other critical factors, including the histone methyltransferase DOT1L and the Positive Transcription Elongation Factor b (P-TEFb), which contains CDK9.[5][6][7] This assembly phosphorylates RNA Polymerase II (Pol II), facilitating its release from a paused state and promoting productive transcriptional elongation of downstream target genes.[4][8] In the context of AML, this mechanism is hijacked to drive the overexpression of key leukemogenic genes, including MYC, HOXA9, and MEIS1, thereby maintaining the malignant state.[2][4]

Pharmacodynamics of ENL Protein IN-3

Mechanism of Inhibition

ENL Protein IN-3 is a small-molecule inhibitor designed to competitively occupy the acetyl-lysine binding pocket within the ENL YEATS domain.[9] By binding with high affinity to this site, IN-3 physically prevents the recognition of and binding to acetylated histones. This action displaces ENL from chromatin, leading to the disassembly of the transcription elongation machinery at key oncogenic loci.[3][10] The ultimate pharmacodynamic effect is the potent and selective downregulation of ENL target genes like MYC, resulting in the suppression of leukemia cell proliferation and the induction of apoptosis.[9]

Quantitative Pharmacodynamic Data

The potency of ENL inhibitors is assessed through a combination of in vitro biochemical assays and cell-based functional assays. ENL Protein IN-3 demonstrates high potency in inhibiting the ENL YEATS domain. The table below summarizes its activity alongside other well-characterized ENL inhibitors for comparative purposes.

| Compound | Assay Type | Target | Potency (IC50) | Binding Affinity (Kd) | Cellular Activity (Cell Line) | Reference |

| ENL IN-3 | Biochemical | ENL YEATS | 15.4 nM | - | Downregulates MYC | [9] |

| Compound 11 | AlphaScreen | ENL YEATS | 51 nM | < 100 nM | - | [11][12] |

| Compound 24 | AlphaScreen | ENL YEATS | < 100 nM | < 100 nM | - | [11][12] |

| SR-0813 | HTRF | ENL YEATS | 25 nM | 30 nM | Growth inhibition (MV4;11) | [13][14] |

| TDI-11055 | Biochemical | ENL YEATS | - | - | Growth inhibition (MV4;11, OCI-AML3) | [10] |

| SGC-iMLLT | HTRF | ENL/AF9 YEATS | - | - | Positive Control | [15] |

Key Experimental Protocols

Characterizing the pharmacodynamics of an ENL inhibitor like IN-3 requires a suite of specialized assays to confirm target binding, cellular engagement, and functional anti-leukemic activity.

In Vitro Binding Assay: Homogeneous Time-Resolved FRET (HTRF)

This assay quantitatively measures the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide. It is a primary method for determining in vitro potency (IC50).

-

Principle: A recombinant GST-tagged ENL YEATS domain is incubated with a biotinylated histone H3 peptide acetylated at a key lysine residue (e.g., H3K27ac). An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor are added. When the ENL-histone interaction occurs, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a dose-dependent decrease in the signal.[13][15]

-

Methodology:

-

Dispense inhibitor compounds across a concentration gradient into a 384-well assay plate.

-

Add a solution containing the recombinant ENL YEATS domain and the biotinylated histone peptide.

-

Incubate to allow binding to reach equilibrium.

-

Add the HTRF detection antibody mix (anti-GST-Eu and Streptavidin-XL665).

-

Incubate in the dark.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.

-

Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target inside living cells.[14][15]

-

Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining is quantified, usually by Western blot or a luminescence-based system. An effective inhibitor will increase the amount of soluble ENL at higher temperatures compared to vehicle-treated controls.[16][17]

-

Methodology:

-

Culture leukemia cells (e.g., MOLM-13) and treat with ENL IN-3 or vehicle for a defined period.

-

Harvest and resuspend the cells.

-

Heat the cell suspensions across a temperature gradient (e.g., 37°C to 65°C).

-

Lyse the cells via freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction for ENL protein levels using Western blotting or an equivalent detection method.

-

Plot the percentage of soluble ENL against temperature to generate a melting curve. A rightward shift in the curve for inhibitor-treated cells indicates target engagement.

-

Cellular Proliferation and Gene Expression Analysis

To link target engagement to a functional outcome, the effect of the inhibitor on cell viability and target gene expression is measured.

-

Cell Proliferation Assay:

-

Seed ENL-dependent AML cell lines (e.g., MV4;11, MOLM-13) in 96-well plates.[11]

-

Treat with a serial dilution of ENL IN-3 for 3-6 days.

-

Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

-

Calculate the concentration that causes 50% growth inhibition (GI50).

-

-

Gene Expression Analysis (RT-qPCR or RNA-seq):

-

Treat AML cells with ENL IN-3 or vehicle for a specified time (e.g., 24 hours).[10]

-

Isolate total RNA from the cells.

-

For RT-qPCR, perform reverse transcription followed by quantitative PCR using primers specific for known ENL target genes (MYC, HOXA9).

-

For RNA-seq, prepare sequencing libraries and perform next-generation sequencing to obtain a global view of transcriptomic changes.[4]

-

Analyze the data to confirm downregulation of target oncogenes.

-

Conclusion and Therapeutic Implications

ENL Protein IN-3 is a high-potency inhibitor of the ENL YEATS domain, demonstrating a clear mechanism of action by displacing ENL from chromatin and suppressing oncogenic transcription. Its pharmacodynamic profile, characterized by a low nanomolar IC50 and on-target activity in cells, establishes it as a valuable chemical probe and a promising lead for therapeutic development.[9]

The targeted inhibition of epigenetic readers like ENL represents a compelling strategy for treating cancers dependent on aberrant transcriptional programs, such as AML.[3] Studies have shown that disrupting ENL function can sensitize leukemia cells to other treatments, including BET inhibitors, suggesting potential for powerful combination therapies.[3][11] The continued investigation and optimization of inhibitors like ENL IN-3 are critical for advancing this novel class of epigenetic therapies toward clinical application.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

In-Vitro Characterization of ENL IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic regulator frequently implicated in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML).[1][2] ENL is a member of a protein family characterized by a YEATS domain, which functions as a molecular "reader" of acylated lysine residues on histone tails, particularly acetylated and crotonylated lysines.[3][4] By binding to these histone marks, typically found at the promoters of actively transcribed genes, ENL recruits essential transcriptional machinery, such as the Super Elongation Complex (SEC).[5] This action drives the expression of potent oncogenes, including MYC and HOX gene clusters, which are crucial for leukemia maintenance.[1][5]

The dependency of AML cells on this pathway makes the ENL YEATS domain a compelling therapeutic target.[1][4] Disrupting the interaction between ENL and acetylated chromatin presents a promising strategy to suppress oncogenic gene expression.[1] ENL IN-3 is a potent, selective, and orally active small-molecule inhibitor designed to specifically target the ENL YEATS domain, offering a valuable tool for both basic research and therapeutic development. This guide provides an in-depth overview of the in-vitro characterization of ENL IN-3, including its mechanism of action, quantitative activity, and detailed experimental protocols.

Mechanism of Action

ENL's primary role in oncogenesis is to link histone acetylation marks to the transcriptional apparatus. The YEATS domain of ENL recognizes acetylated lysines on histone H3, tethering ENL and its associated protein complexes to chromatin. This recruitment enhances the processivity of RNA Polymerase II, leading to robust transcription of target oncogenes.

ENL IN-3 functions as a competitive inhibitor. It occupies the same binding pocket within the YEATS domain that normally recognizes the acetylated lysine side chain. By physically blocking this interaction, ENL IN-3 effectively displaces ENL from chromatin, leading to the downregulation of its target genes and subsequent anti-proliferative effects in ENL-dependent cancer cells.[6]

References

- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Role of ENL Inhibition in MYC-Driven Malignancies: A Technical Overview of ENL IN-3

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a critical epigenetic reader and transcriptional co-activator in various cancers, most notably in acute myeloid leukemia (AML). As a key component of the Super Elongation Complex (SEC), ENL plays a pivotal role in driving the expression of potent oncogenes, including MYC. ENL recognizes acetylated histone marks on chromatin, tethering the SEC to gene promoters and enhancers, thereby facilitating transcriptional elongation by RNA Polymerase II. The dysregulation of this process is a hallmark of aggressive leukemias. This document provides a technical guide on the mechanism of ENL, its role in MYC regulation, and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor, Eleven-Nineteen-Leukemia Protein IN-3 (ENL IN-3). We present quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: ENL as a Chromatin Reader and Transcriptional Regulator

The ENL protein (also known as MLLT1) is characterized by a highly conserved YEATS domain, which functions as a "reader" of histone post-translational modifications. Specifically, the YEATS domain recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H3.[1] This interaction is crucial for localizing ENL and its associated protein complexes to active regions of chromatin.

ENL is a core subunit of the Super Elongation Complex (SEC), a multi-protein assembly that includes the positive transcription elongation factor b (P-TEFb).[2][3] By recruiting the SEC to gene regulatory elements, ENL facilitates the phosphorylation of the RNA Polymerase II C-terminal domain, a key step that releases the polymerase from promoter-proximal pausing and stimulates productive transcript elongation.[4][5] This mechanism is essential for the high-level expression of critical genes involved in cell proliferation and differentiation. In malignancies such as MLL-rearranged leukemia, the ENL-driven transcriptional machinery is hijacked to maintain a leukemogenic state, often by sustaining the expression of oncogenes like MYC and HOXA9.[6][7][8]

The ENL-MYC Axis: A Key Oncogenic Driver

The MYC proto-oncogene is a master transcriptional regulator that governs cell growth, proliferation, and metabolism. Its overexpression is a driving factor in a multitude of human cancers. The SEC, through its ENL subunit, has been identified as a direct and critical regulator of MYC transcription.[4][9] ENL binds to acetylated histones at the MYC gene's super-enhancers and promoter, ensuring robust and sustained transcriptional output.[10][11] Consequently, the disruption of ENL function presents a compelling therapeutic strategy to suppress MYC expression and inhibit the growth of MYC-dependent cancers.

Therapeutic Targeting of the ENL YEATS Domain

The dependency of leukemia cells on ENL for survival and proliferation has established its YEATS domain as a promising target for therapeutic intervention.[6][7] Small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of the YEATS domain can competitively block the interaction between ENL and acetylated histones. This action displaces ENL and the entire SEC from chromatin, leading to a rapid and selective suppression of target gene transcription, including MYC.[7][12][13]

Profile of ENL Inhibitor: IN-3

This compound (ENL IN-3) is a potent, orally active small molecule inhibitor of the ENL YEATS domain.[14] It has been shown to effectively down-regulate MYC expression and inhibit the proliferation of leukemia cell lines.[14]

Quantitative Data and In Vitro Activity

The efficacy of ENL inhibitors is determined through a series of biochemical and cell-based assays. The following tables summarize key quantitative data for ENL IN-3 and a well-characterized reference compound, SR-0813.

Table 1: Biochemical Potency of ENL Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| ENL IN-3 | ENL YEATS Domain | Biochemical | 15.4 | - | [14] |

| SR-0813 | ENL YEATS Domain | HTRF | 25 | 30 | [6][7][15] |

| SR-0813 | AF9 YEATS Domain | HTRF | 311 | - | [15] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. HTRF: Homogeneous Time-Resolved Fluorescence.

Table 2: Cellular Activity of ENL Inhibitors in Leukemia Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | EC50 (nM) | Reference |

| ENL IN-3 | MV4-11 (MLL-AF4) | Proliferation | 4.8 | - | [14] |

| ENL IN-3 | MOLM-13 (MLL-AF9) | Proliferation | 8.3 | - | [14] |

| SR-0813 | MV4-11 (MLL-AF4) | Proliferation | - | - | [6] |

| SR-0813 | MOLM-13 (MLL-AF9) | Proliferation | - | - | [6] |

| SR-0813 | ENL YEATS Domain | CETSA | - | 205 | [15] |

| SR-0813 | AF9 YEATS Domain | CETSA | - | 76 | [15] |

EC50: Half-maximal effective concentration. CETSA: Cellular Thermal Shift Assay.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the mechanism of ENL-mediated transcription and its inhibition.

Key Experimental Protocols

Detailed methodologies are essential for the validation and characterization of ENL inhibitors. The following protocols are adapted from standard procedures and published studies on ENL and MYC.[7][16][17][18][19]

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is designed to quantify the occupancy of ENL at the MYC gene promoter in response to inhibitor treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Culture MV4-11 or MOLM-13 cells to a density of 1x10^6 cells/mL. Treat cells with ENL IN-3 (e.g., 5 µM) or DMSO vehicle control for a specified time (e.g., 4-6 hours). Use approximately 1x10^7 cells per immunoprecipitation (IP).

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Pellet cells and wash with ice-cold PBS. Lyse cells using a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to achieve an average fragment size of 200-500 base pairs.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an anti-ENL antibody. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K to digest proteins.

-

DNA Purification: Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.

-

qPCR Analysis: Perform qPCR using primers specific for the MYC promoter or super-enhancer region. Include a negative control region (a gene desert) and analyze an "input" sample (chromatin saved before IP) for normalization.

-

Data Analysis: Calculate the enrichment of ENL at the target locus as a percentage of the input DNA. Compare the enrichment between inhibitor-treated and vehicle-treated samples.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to measure the relative mRNA expression level of MYC following treatment with an ENL inhibitor.

Detailed Protocol:

-

Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-13) and treat with various concentrations of ENL IN-3 or DMSO control for the desired time (e.g., 24, 48, 72 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

qPCR: Set up qPCR reactions in triplicate for each sample using a SYBR Green or TaqMan-based master mix. Use validated primers for MYC and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of MYC mRNA using the comparative ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Cell Viability/Proliferation Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.

Detailed Protocol:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of the ENL inhibitor (e.g., ENL IN-3) to the wells. Include a vehicle-only control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

-

Incubation: Incubate for 2-4 hours to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results as a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The ENL protein is a validated and critical dependency in acute myeloid leukemia and other cancers characterized by MYC overexpression. Its function as an epigenetic reader that drives oncogenic transcription makes its YEATS domain an attractive therapeutic target. Small molecule inhibitors such as ENL IN-3 effectively block the ENL-chromatin interaction, leading to the transcriptional repression of key oncogenes like MYC and subsequent inhibition of cancer cell proliferation. The experimental frameworks provided in this guide offer a robust basis for the continued investigation and preclinical development of ENL inhibitors. Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate the promise of ENL inhibition into effective clinical therapies for patients with MYC-driven malignancies.

References

- 1. The eleven-nineteen-leukemia protein ENL connects nuclear MLL fusion partners with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The super elongation complex family of RNA polymerase II elongation factors: gene target specificity and transcriptional output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth [thno.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer-Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mcgill.ca [mcgill.ca]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. encodeproject.org [encodeproject.org]